molecular formula C19H20N2O2 B2913035 3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-90-4

3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2913035
CAS No.: 899986-90-4
M. Wt: 308.381
InChI Key: JXRHYNULHVDFOW-UHFFFAOYSA-N
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Description

"3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is an organic compound notable for its complex chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a class of heterocyclic compounds, characterized by a fused ring system incorporating nitrogen and oxygen atoms. The intricate molecular arrangement suggests diverse reactivity and functionality.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity, serving as a model for understanding reaction mechanisms in heterocyclic chemistry.

Biology

Potential bioactivity includes antimicrobial and antifungal properties, making it a candidate for pharmaceutical research.

Medicine

The compound's structure suggests possible applications in drug design, particularly for targeting specific biological pathways and receptors.

Industry

Applications include its use as an intermediate in organic synthesis, contributing to the production of more complex molecules for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Laboratory Synthesis: : The compound can be synthesized through multistep organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The initial steps might include the formation of intermediate compounds such as benzyl-substituted oxadiazoles, followed by a series of condensation reactions.

  • Reaction Conditions: : Typical conditions include the use of solvents like dichloromethane or acetonitrile, catalysts like palladium on carbon (Pd/C), and reagents such as hydrazine hydrate and benzyl chloride. Reaction temperatures often range from 25°C to 80°C.

Industrial Production Methods

Industrial synthesis might employ high-throughput methods to produce the compound on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be used to ensure consistent quality and yield. Scale-up procedures involve optimizing reaction parameters, using more robust catalysts, and applying efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazocin ring, reducing specific bonds within the structure. Sodium borohydride (NaBH₄) is frequently used as a reducing agent.

  • Substitution: : The aromatic benzyl group can participate in electrophilic and nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) and acetic anhydride (C₄H₆O₃) are typically employed.

Common Reagents and Conditions

  • Oxidation: : KMnO₄ in acidic or basic medium.

  • Reduction: : NaBH₄ in ethanol.

  • Substitution: : NaOH or C₄H₆O₃ in appropriate solvents.

Major Products Formed

Oxidation of the benzyl group can yield benzoic acid derivatives. Reduction reactions may produce dihydro derivatives. Substitution reactions can result in various functionalized products depending on the reagents used.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The oxadiazocin ring system allows for specific binding interactions, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzodiazoles: : Similar in containing nitrogenous rings but differ in the arrangement of atoms and functionality.

  • Oxadiazoles: : Share the oxadiazole ring but lack the fused benzyl and methylene groups.

  • Pyrazines: : Feature nitrogenous rings but with a simpler structure.

Uniqueness

"3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is unique due to its fused ring system, combining benzyl, methylene, and oxadiazole moieties

Properties

IUPAC Name

10-benzyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-13-8-9-17-15(10-13)16-11-19(2,23-17)21(18(22)20-16)12-14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHYNULHVDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3CC4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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